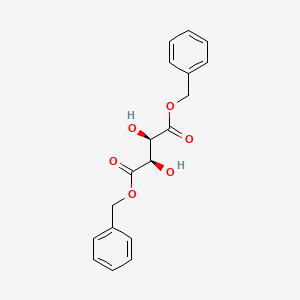

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKIPSGLXMCAOF-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427315 | |

| Record name | L-Tartaric Acid Dibenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-56-5, 622-00-4 | |

| Record name | rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tartaric Acid Dibenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Introduction: The Significance of Chiral Diols in Modern Chemistry

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as dibenzyl L-tartrate, is a vital chiral building block in asymmetric synthesis. Its stereochemically defined diol and ester functionalities make it a valuable precursor for the synthesis of complex, biologically active molecules and a powerful chiral auxiliary in a variety of chemical transformations. The precise spatial arrangement of its hydroxyl groups provides a chiral environment that can influence the stereochemical outcome of reactions, a cornerstone of modern pharmaceutical and fine chemical development.[1][2] This guide provides a comprehensive overview of the two primary synthetic pathways to this important molecule: chiral pool synthesis starting from tartaric acid and asymmetric synthesis via the dihydroxylation of an alkene precursor.

Pathway 1: Chiral Pool Synthesis via Fischer Esterification of L-Tartaric Acid

The most direct and atom-economical approach to this compound utilizes the principles of chiral pool synthesis. This strategy leverages the readily available and inexpensive enantiopure starting material, L-(+)-tartaric acid, which possesses the desired (2R,3R) stereochemistry.[3] The conversion is achieved through a classic Fischer esterification reaction with benzyl alcohol.

Causality Behind Experimental Choices

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction towards the formation of the dibenzyl ester, specific conditions are employed. An excess of benzyl alcohol can be used to shift the equilibrium, and more critically, the removal of water as it is formed is essential for achieving high yields.[5] A Dean-Stark apparatus is the standard equipment for this purpose, allowing for the azeotropic removal of water with a suitable solvent like benzene or toluene.[4]

The choice of an acid catalyst is crucial. While strong mineral acids like sulfuric acid can be used, they can also promote side reactions, such as the polymerization and oxidation of benzyl alcohol.[6][7] A milder and often more effective catalyst is p-toluenesulfonic acid (p-TsOH), which is less prone to causing these unwanted side reactions.[4]

Experimental Protocol: Fischer Esterification

Materials:

-

L-(+)-Tartaric acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene (or Benzene)

-

Ethyl acetate

-

n-Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add L-(+)-tartaric acid, a slight excess of benzyl alcohol (approximately 2-2.5 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (typically 5 mol%), and toluene.[4]

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the reaction.[4]

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the p-TsOH catalyst and any unreacted tartaric acid), water, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization, typically from a mixture of ethyl acetate and n-hexane, to yield pure this compound as a crystalline solid.[4]

Workflow Diagram: Chiral Pool Synthesis

Caption: Workflow for Chiral Pool Synthesis.

Pathway 2: Asymmetric Synthesis via Sharpless Dihydroxylation

An alternative and elegant route to this compound is through the asymmetric dihydroxylation of a prochiral alkene. This method constructs the chiral centers during the synthesis. The logical precursor for this transformation is dibenzyl fumarate, a trans-alkene. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective syn-dihydroxylation of alkenes.[1][8][9]

Step 1: Synthesis of Dibenzyl Fumarate

As previously noted, the direct Fischer esterification of fumaric acid with benzyl alcohol is often problematic due to side reactions.[10][11] A more reliable method involves the conversion of fumaric acid to its more reactive acid chloride, fumaryl chloride, followed by reaction with benzyl alcohol.

Part A: Fumaryl Chloride Synthesis

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Add fumaric acid to the flask and then add an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas. Continue heating until the gas evolution ceases and the solid fumaric acid has completely dissolved.

-

Distill the excess thionyl chloride. The remaining crude fumaryl chloride can be purified by vacuum distillation.[3]

Part B: Dibenzyl Fumarate Synthesis

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared fumaryl chloride to the cooled solution of benzyl alcohol and base.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up by washing the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

The crude dibenzyl fumarate can be purified by column chromatography or recrystallization.

Step 2: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[1][8][9] A stoichiometric co-oxidant is used to regenerate the osmium catalyst, making the process highly efficient.[9] Commercially available reagent mixtures, known as AD-mix, simplify the procedure.[1] To obtain the (2R,3R) product, AD-mix-β is used, which contains the chiral ligand (DHQD)₂PHAL.[9]

Dibenzyl fumarate is an electron-deficient alkene due to the presence of the two electron-withdrawing ester groups. The Sharpless Asymmetric Dihydroxylation is known to be effective for such substrates.[12] The reaction is performed in a biphasic solvent system, typically t-butanol and water, at a low temperature to enhance enantioselectivity. A sulfonamide additive, such as methanesulfonamide (CH₃SO₂NH₂), is often included to accelerate the hydrolysis of the osmate ester intermediate and improve the catalytic turnover, especially for electron-deficient or substituted alkenes.[9]

Materials:

-

Dibenzyl fumarate

-

AD-mix-β

-

Methanesulfonamide (CH₃SO₂NH₂)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

-

Add AD-mix-β and methanesulfonamide to the solvent and stir until the solids are mostly dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the dibenzyl fumarate to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding a solid quenching agent, such as sodium sulfite, and stir for about an hour.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Workflow Diagram: Asymmetric Synthesis

Caption: Workflow for Asymmetric Synthesis.

Data Summary and Comparison of Pathways

| Parameter | Chiral Pool Synthesis (Fischer Esterification) | Asymmetric Synthesis (Sharpless Dihydroxylation) |

| Starting Material | L-(+)-Tartaric acid | Dibenzyl fumarate (from Fumaric acid) |

| Stereochemistry Source | Starting material | Chiral catalyst (AD-mix-β) |

| Number of Steps | 1 | 2 (or more depending on precursor synthesis) |

| Key Reagents | Benzyl alcohol, p-TsOH | Fumaryl chloride, Benzyl alcohol, AD-mix-β |

| Typical Yields | Good to excellent | Good, can be high |

| Enantiopurity | High (dependent on starting material purity) | Typically high (>95% ee) |

| Advantages | Atom economical, fewer steps, inexpensive starting material | Access to other stereoisomers by changing the chiral ligand |

| Disadvantages | Limited to the stereochemistry of the available chiral pool | Requires synthesis of the alkene precursor, uses expensive and toxic osmium tetroxide (though catalytic) |

Conclusion: A Versatile Chiral Building Block

Both the chiral pool and asymmetric synthesis pathways offer reliable and effective methods for the preparation of this compound. The choice of pathway often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the need for access to other stereoisomers. The Fischer esterification of L-tartaric acid is a highly efficient and direct route, making it attractive for large-scale synthesis. The Sharpless Asymmetric Dihydroxylation, while involving more steps, provides a powerful demonstration of catalytic asymmetric synthesis and offers the flexibility to synthesize other stereoisomers of dibenzyl 2,3-dihydroxysuccinate by simply choosing the appropriate chiral ligand. The availability of these robust synthetic methodologies ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of new chiral molecules and pharmaceuticals.

References

-

ResearchGate. (2021, October 23). Any reference or suggestion for the synthesis of dibenzyl fumarate from fumaric acid/derivative and BnOH? Retrieved from [Link]

- Google Patents. (2008). An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.

-

Sharpless Asymmetric Dihydroxylation. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2021, October 23). Any reference or suggestion for the synthesis of dibenzyl fumarate from fumaric acid/derivative and BnOH? Retrieved from [Link]

-

YouTube. (2020, July 29). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing high purity and crystalline dimethyl fumarate.

-

National Center for Biotechnology Information. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

-

ResearchGate. (2018, December 19). Synthesis of fumaryl chloride? Retrieved from [Link]

-

TUprints. (2021, March 22). Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution. Retrieved from [Link]

-

PubMed. (n.d.). Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]

-

IRIS. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. Retrieved from [Link]

-

University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of benzyl alcohol.

-

YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

Sources

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. york.ac.uk [york.ac.uk]

- 12. Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Abstract: this compound, commonly known as Dibenzyl L-tartrate, is a pivotal chiral building block derived from naturally abundant L-(+)-tartaric acid. Its C2-symmetric backbone and stereochemically defined hydroxyl groups make it an invaluable tool in modern organic synthesis, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, in-depth spectroscopic analysis, and a discussion of its core applications in asymmetric synthesis for researchers, chemists, and drug development professionals.

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The demand for enantiomerically pure compounds has driven the development of a sophisticated toolbox for asymmetric synthesis, in which chiral building blocks play a central role.[2] this compound emerges from the "chiral pool" as a versatile and cost-effective starting material.[3]

Derived from L-tartaric acid, this molecule possesses a C2 axis of symmetry, a structural feature highly sought after in the design of chiral ligands and auxiliaries. The two benzyl ester groups enhance its solubility in organic solvents compared to the parent diacid and provide functionalities that can be selectively manipulated in subsequent synthetic steps. This guide aims to serve as a technical resource, elucidating the core chemical properties and practical methodologies associated with this important synthetic intermediate.

Physicochemical and Stereochemical Properties

The utility of this compound in synthesis is underpinned by its well-defined physical and stereochemical characteristics.

Core Chemical Attributes

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | PubChem[4] |

| Synonyms | Dibenzyl L-tartrate, L-Tartaric Acid Dibenzyl Ester | ChemicalBook[3], PubChem[4] |

| CAS Number | 622-00-4 | PubChem[4] |

| Molecular Formula | C₁₈H₁₈O₆ | PubChem[4] |

| Molecular Weight | 330.33 g/mol | PubChem[2][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 50-51 °C | ChemicalBook[3] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, THF, chloroform. Slightly soluble in water. | |

| XLogP3 | 1.8 | PubChem[2][4] |

| Topological Polar Surface Area | 93.1 Ų | PubChem[2][4] |

Stereochemistry and Structure

The molecule's stereochemistry is inherited directly from L-(+)-tartaric acid, featuring two adjacent stereocenters, both in the (R) configuration. This specific arrangement is crucial for its function in diastereoselective reactions.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The most direct synthesis of Dibenzyl L-tartrate is the Fischer esterification of L-tartaric acid with benzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic chemistry, chosen here for its reliability and use of common laboratory reagents.

Causality Behind Experimental Choices:

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (pTSA), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by benzyl alcohol.

-

Reaction Conditions: The reaction is typically performed in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. Removing water, a byproduct of the reaction, is critical as it drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Purification: The benzyl ester groups increase the compound's hydrophobicity, making recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane) an effective method for purification. The choice of solvents is based on the principle that the desired compound should be soluble in the first solvent (ethyl acetate) at high temperatures and insoluble in the second, non-polar solvent (hexane), allowing for selective crystallization upon cooling.

Caption: Workflow for the synthesis and purification of Dibenzyl L-tartrate.

Step-by-Step Synthesis Protocol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add L-tartaric acid (15.0 g, 0.1 mol), benzyl alcohol (32.4 g, 0.3 mol, 3 equivalents), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol, 0.1 eq).

-

Reaction: Add 200 mL of toluene to the flask. Heat the mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water (~3.6 mL) has been collected in the Dean-Stark trap.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold hexane, and dry in a vacuum oven. The expected yield is typically 70-85%.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected signals for this compound based on its structure and available spectral data.[5][6]

| Technique | Expected Signals / Peaks |

| ¹H NMR | δ ~7.30-7.40 (m, 10H, Ar-H), δ ~5.25 (s, 4H, -CH₂-Ph), δ ~4.55 (s, 2H, -CH(OH)-), δ ~3.50 (br s, 2H, -OH).[5] |

| ¹³C NMR | δ ~171 (C=O), δ ~135 (Ar-C, quat.), δ ~128.0-128.8 (Ar-CH), δ ~73 (-CH(OH)-), δ ~68 (-CH₂-Ph).[6] |

| IR (KBr) | ~3450 cm⁻¹ (O-H stretch, broad), ~3030 cm⁻¹ (Ar C-H stretch), ~1740 cm⁻¹ (C=O ester stretch, strong), ~1250, 1120 cm⁻¹ (C-O stretch). |

| MS (EI) | m/z 330 (M⁺), 108, 107, 91 (base peak, [C₇H₇]⁺), 79, 77.[5] |

Analytical Protocols

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a spectral width of ~12 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired FID (Free Induction Decay) with a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Protocol 4.2.2: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for determining enantiomeric purity.[7] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns are often effective for this class of compounds.[1]

-

System: An HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column, such as a Chiralpak AD-H or Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation (Resolution > 1.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

-

Analysis: Inject 10 µL of the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Core Applications in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral precursor and auxiliary. Its C2 symmetry and pre-defined stereocenters allow it to effectively control the stereochemical outcome of a reaction.

Caption: Role of Dibenzyl L-tartrate as a versatile chiral building block.

Precursor to Chiral Ligands

The C2-symmetric diol core can be transformed into a variety of chiral ligands used in transition-metal-catalyzed asymmetric reactions. For example, the diol can be converted into a cyclic sulfate and subsequently opened with nucleophiles to install other functionalities. The resulting structures can serve as backbones for widely used ligands like TADDOL analogs or phosphine ligands for asymmetric hydrogenation.

Chiral Auxiliary and Template

In diastereoselective synthesis, the hydroxyl groups can be converted into a chiral acetal or ketal, which then acts as a chiral template. This template can direct the approach of a reagent to a prochiral center, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered, having successfully transferred its chirality to the target molecule.

Conclusion

This compound is more than a simple derivative of a natural product; it is a highly functionalized and stereochemically rich platform for the construction of complex, enantiomerically pure molecules. Its well-defined chemical properties, accessible synthesis, and straightforward analytical characterization make it a reliable and powerful tool for professionals in drug discovery and chemical development. A thorough understanding of its attributes, as detailed in this guide, is key to unlocking its full potential in the pursuit of stereochemically precise synthesis.

References

- Source: Google Patents (CN109400468B)

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Diethyl Tartrate Source: Organic Syntheses URL: [Link]

- Source: Google Patents (CN104496806A)

-

Title: DI BENZOYL L TARTARIC ACID TYPES MONOHYDRATE ANHYDROUS Source: Zephyr Synthesis Pvt. Ltd. URL: [Link]

-

Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

-

Title: (-)-Dibenzyl D-tartrate (≥98.0% (sum of enantiomers, HPLC)) Source: Amerigo Scientific URL: [Link]

-

Title: (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Enantiomer separation of acidic compounds Source: Chiral Technologies URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Dibenzyl L-Tartrate, min 97% (GC), 1 gram Source: CP Lab Safety URL: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | C18H18O6 | CID 7010050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzyl L-Tartrate | 622-00-4 [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Dibenzyl L-Tartrate(622-00-4) 1H NMR [m.chemicalbook.com]

- 6. Dibenzyl L-Tartrate(622-00-4) 13C NMR spectrum [chemicalbook.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to the Stereochemistry of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Introduction

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as Dibenzyl L-tartrate, is a chiral molecule of significant interest in the fields of organic synthesis and drug development.[1][2] Its rigid C2-symmetric scaffold, derived from the naturally abundant and inexpensive L-tartaric acid, makes it a valuable chiral building block, ligand, and resolving agent in asymmetric synthesis.[3] The precise spatial arrangement of its functional groups—two hydroxyl and two benzyl ester moieties—is fundamental to its utility, dictating its interactions with other chiral molecules and its ability to induce stereoselectivity in chemical reactions. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, detailed stereochemical characterization, and applications in the pharmaceutical sciences.

Stereochemical Configuration and Nomenclature

This compound is one of the three stereoisomers of dibenzyl 2,3-dihydroxysuccinate. The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the two stereogenic centers, C2 and C3.

-

This compound (L-form): The naturally occurring enantiomer derived from L-(+)-tartaric acid.

-

(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate (D-form): The enantiomer of the L-form, derived from D-(-)-tartaric acid.[4]

-

(2R,3S)-Dibenzyl 2,3-dihydroxysuccinate (meso-form): An achiral diastereomer possessing a plane of symmetry.

The (2R,3R) and (2S,3S) enantiomers exhibit opposite optical rotations, while the meso form is optically inactive. This guide will focus on the (2R,3R) stereoisomer.

Sources

An In-Depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Keystone Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, commonly known as Dibenzyl L-Tartrate, is a pivotal reagent in modern organic chemistry, particularly within the realm of drug development and discovery. While not possessing a direct pharmacological mechanism of action in the traditional sense, its profound impact lies in its function as a chiral auxiliary and resolving agent. This guide elucidates the core principles of its application, focusing on the mechanism by which it facilitates the synthesis of enantiomerically pure compounds, a critical consideration in the development of safe and efficacious therapeutics. We will delve into its chemical properties, its role in asymmetric synthesis, and provide practical, field-proven protocols for its use.

Introduction: The Significance of Chirality in Drug Development

The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different activities in the body. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in the pharmaceutical industry. This compound serves as a powerful tool for achieving this stereochemical control.[1]

This compound is a derivative of L-tartaric acid, an inexpensive and readily available chiral starting material.[1] Its rigid, well-defined stereochemical structure allows it to be temporarily incorporated into a prochiral molecule to direct a chemical reaction to produce a specific stereoisomer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.

| Property | Value |

| Molecular Formula | C18H18O6 |

| Molecular Weight | 330.33 g/mol [2][3] |

| CAS Number | 622-00-4[3] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 66.0 to 70.0 °C[4] |

| Purity | ≥98%[4] |

| Solubility | Good solubility in moderately to highly polar organic solvents like ethanol and methanol.[2] |

Mechanism of Action: A Chiral Auxiliary in Asymmetric Synthesis

The "mechanism of action" of this compound is not biological but chemical; it functions as a chiral auxiliary.[2] This involves temporarily introducing the chiral tartrate derivative into a non-chiral substrate, which then sterically directs subsequent chemical transformations to favor the formation of one enantiomer over the other. After the desired stereocenter is created, the chiral auxiliary is cleaved and can often be recovered for reuse.

The Principle of Chiral Resolution

Racemic mixtures, which contain equal amounts of two enantiomers, are common products of synthetic reactions. This compound can be used to separate these enantiomers through a process called chiral resolution. This is achieved by reacting the racemic mixture with the enantiomerically pure tartrate derivative to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can therefore be separated by conventional laboratory techniques such as crystallization or chromatography. Once separated, the desired enantiomer can be recovered by cleaving the chiral auxiliary.

Applications in the Synthesis of Bioactive Molecules

The utility of tartaric acid and its derivatives, including this compound, is well-documented in the synthesis of a wide array of bioactive molecules. These synthons provide a reliable method for establishing two stereocenters in a target molecule.[1]

Synthesis of (+)-Muricatacin

(+)-Muricatacin is a natural product that has demonstrated cytotoxicity against various tumor cell lines. Its synthesis can be initiated from diethyl-L-tartrate, a related tartrate ester, showcasing the utility of this chiral pool starting material.[1]

Synthesis of (+)-Boronolide

(+)-Boronolide, a natural product effective against malaria, has been synthesized starting from diethyl-D-tartrate.[1] This highlights how both enantiomers of tartaric acid derivatives can be employed to access different chiral molecules.

Precursor to Polyhydroxylated Indolizidines

Derivatives of L-tartrate can serve as precursors for compounds featuring a 1,2-trans-dihydroxylation pattern, such as in the synthesis of (+)- and (–)-lentiginosine.[1] These polyhydroxylated indolizidines are known as specific glycosidase inhibitors, with some exhibiting anti-HIV properties.[1]

Experimental Protocol: Chiral Resolution of a Racemic Amine

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic amine using this compound. This protocol should be adapted based on the specific properties of the amine.

Materials

-

Racemic amine

-

This compound

-

Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Recrystallization solvent(s)

-

Rotary evaporator

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or NMR with a chiral shift reagent)

Procedure

-

Salt Formation:

-

Dissolve one equivalent of the racemic amine in a minimal amount of the chosen anhydrous solvent in a round-bottom flask.

-

In a separate flask, dissolve 0.5 equivalents of this compound in the same solvent.

-

Slowly add the tartrate solution to the amine solution with stirring.

-

If no precipitate forms, gently heat the mixture to reflux for 1-2 hours, then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystalline diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, recrystallize the salt from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the diastereomeric salts and may require some experimentation.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., aqueous NaOH or Na2CO3) to deprotonate the amine, making it insoluble in water.

-

Extract the free amine into an organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure.

-

-

Determination of Enantiomeric Excess:

-

Analyze the recovered amine using chiral HPLC or NMR spectroscopy with a chiral shift reagent to determine the enantiomeric excess (e.e.).

-

Sources

Spectroscopic Data of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of L-tartaric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize spectroscopic techniques for structural elucidation and quality control. Herein, we present a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation.

Introduction

This compound, also known as Dibenzyl L-tartrate, is a chiral compound frequently employed in asymmetric synthesis and as a resolving agent. Its rigid structure and well-defined stereochemistry make it a valuable building block in the synthesis of complex molecules. Accurate and thorough spectroscopic characterization is paramount for ensuring its purity, identity, and suitability for these applications. This guide will delve into the key spectroscopic features of this molecule, providing a robust reference for its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound features a central four-carbon chain with hydroxyl groups at the C2 and C3 positions and two benzyl ester functionalities. This arrangement gives rise to characteristic signals in various spectroscopic analyses.

Figure 2: Workflow for NMR sample preparation and data acquisition.

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the aromatic, benzylic, methine, and hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | multiplet | 10H | Aromatic protons (C₆H₅) |

| ~5.15 | singlet | 4H | Benzylic protons (OCH₂) |

| ~4.50 | singlet | 2H | Methine protons (CH-OH) |

| ~3.50 | broad singlet | 2H | Hydroxyl protons (OH) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

The aromatic protons appear as a complex multiplet around 7.35 ppm. The four benzylic protons of the two benzyl groups are equivalent and appear as a sharp singlet at approximately 5.15 ppm. The two methine protons on the succinate backbone are also equivalent due to the C₂ symmetry of the molecule and resonate as a singlet around 4.50 ppm. The hydroxyl protons typically appear as a broad singlet, and their chemical shift can be variable depending on factors like temperature and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~136 | Aromatic quaternary carbon (C-CH₂) |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~72 | Methine carbon (CH-OH) |

| ~66 | Benzylic carbon (OCH₂) |

Note: The chemical shifts are approximate and based on typical values for similar functional groups.

The carbonyl carbons of the ester groups are the most deshielded, appearing around 170 ppm. The aromatic carbons resonate in the 127-136 ppm region. The methine carbons attached to the hydroxyl groups appear at approximately 72 ppm, and the benzylic carbons are observed around 66 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Figure 3: Workflow for ATR-FTIR sample preparation and data acquisition.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (hydroxyl) |

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl groups. A strong, sharp absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch. The aromatic C-H and C=C stretching vibrations will be present in their respective regions. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretching vibrations of the ester and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar, thermally labile molecules like this compound.

Figure 4: Workflow for ESI-MS sample preparation and data acquisition.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions. The molecular weight of C₁₈H₁₈O₆ is 330.33 g/mol .

| m/z | Ion |

| 331.1 | [M+H]⁺ |

| 353.1 | [M+Na]⁺ |

| 240.1 | [M - C₇H₇O]⁺ |

| 181.0 | [M - C₇H₇O - C₂H₂O₂]⁺ |

| 108.1 | [C₇H₈O]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 331.1 and the sodium adduct [M+Na]⁺ at m/z 353.1 are expected to be observed. A common fragmentation pathway for benzyl esters is the cleavage of the benzyl group. The base peak in the spectrum is often the tropylium ion at m/z 91, which is formed by the rearrangement of the benzyl cation. Other significant fragments can arise from the loss of neutral molecules from the tartrate backbone.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The combination of NMR, IR, and MS analyses allows for unambiguous identification and purity assessment of this important chiral building block. The detailed experimental protocols and data interpretations herein are intended to support researchers in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Crystal Structure Analysis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Introduction: The Significance of Tartaric Acid Derivatives

Tartaric acid and its derivatives are of paramount importance in the fields of stereochemistry and pharmaceutical sciences. Their inherent chirality makes them invaluable as chiral building blocks and resolving agents in asymmetric synthesis.[1][2] The specific stereoisomer, (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as Dibenzyl L-Tartrate, is a C2-symmetric molecule whose three-dimensional structure dictates its function in these applications. A detailed understanding of its crystal structure is crucial for elucidating mechanisms of chiral recognition and for designing novel materials with tailored properties.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A common synthetic route involves the esterification of L-(+)-tartaric acid with benzyl alcohol.[3] This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid, a 2.5 molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Growing Single Crystals

The formation of a well-ordered single crystal is the most critical and often the most challenging step.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents and solvent systems to determine the optimal conditions for crystal growth. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound and a larger volume of a less polar "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Workflow of a Single-Crystal X-ray Diffraction Experiment

Sources

A Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Cornerstone Chiral Building Block in Asymmetric Synthesis

Abstract

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of naturally abundant L-(+)-tartaric acid, stands as a pivotal C2-symmetric chiral building block in modern organic synthesis. Its rigid stereochemical framework, coupled with the versatile benzyl protecting groups, provides chemists with a reliable and cost-effective tool for the unambiguous installation of two adjacent stereocenters. This technical guide delves into the synthesis, key physicochemical properties, and diverse synthetic applications of this synthon. We will explore its role as a precursor to chiral ligands, complex heterocyclic scaffolds, and acyclic 1,2-diol containing bioactive molecules, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Harnessing the Chiral Pool

The principle of utilizing readily available, enantiomerically pure natural products as starting materials—the "chiral pool" approach—is a cornerstone of efficient asymmetric synthesis.[1][2] Among these natural synthons, tartaric acid is preeminent due to its low cost, availability in both enantiomeric forms (L-(+) and D-(-)), and its C2-symmetric 1,2-diol and dicarboxylic acid functionalities.[1][3] These features make it an exceptionally versatile template for constructing complex chiral molecules.[2]

This compound, derived from L-(+)-tartaric acid, enhances this inherent utility by protecting the carboxylic acid groups as benzyl esters.[4] This strategic choice offers several distinct advantages:

-

Stability: Benzyl esters are stable to a wide range of reaction conditions, including mildly acidic or basic media and many organometallic reagents.[5]

-

Orthogonality: They can be cleaved under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which are orthogonal to the removal conditions for many other common protecting groups, such as acid-labile silyl ethers or base-labile acyl groups.[6][7] This allows for selective deprotection in complex, multi-step syntheses.[7]

-

UV-Activity: The benzyl groups introduce a chromophore, simplifying reaction monitoring by Thin Layer Chromatography (TLC) and purification by column chromatography.

This guide will illuminate the pathways by which this specific tartrate derivative is leveraged to achieve stereochemical control in the synthesis of high-value molecules.

Physicochemical and Structural Data

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | Dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | [4] |

| Synonyms | Dibenzyl L-tartrate, L-Tartaric Acid Dibenzyl Ester, (+)-Dibenzyl L-tartrate | [4][8] |

| CAS Number | 622-00-4 | [4] |

| Molecular Formula | C₁₈H₁₈O₆ | [4] |

| Molecular Weight | 330.33 g/mol | [4][9] |

| Appearance | White to off-white powder | [9] |

| Melting Point | 66-70 °C | [9] |

| Optical Rotation [α]²⁰/D | +12.5±1° (c = 1.1% in acetone) | [9] |

Synthesis of the Starting Material

The accessibility of this compound is rooted in straightforward esterification of L-(+)-tartaric acid. The general workflow involves the reaction of tartaric acid with benzyl alcohol, typically under acidic catalysis to facilitate the Fischer esterification.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol 1: Preparation of this compound

This protocol describes a standard laboratory-scale synthesis from L-(+)-tartaric acid.

Materials:

-

L-(+)-Tartaric acid (1.0 eq)

-

Benzyl alcohol (≥ 2.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid, benzyl alcohol, p-TsOH·H₂O, and toluene.

-

Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the tartaric acid is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Core Synthetic Applications

The synthetic utility of this compound stems from its C2-symmetric diol core, which can be manipulated or used as a rigid scaffold to direct stereochemistry.

Caption: Key synthetic pathways originating from the title compound.

Precursor to C2-Symmetric Chiral Ligands

The C2 symmetry of the tartrate backbone is ideal for the synthesis of chiral ligands used in asymmetric catalysis.[3] The diol can be converted into a more complex backbone, such as a 1,4-dioxane, which then serves as a rigid scaffold for phosphine or other coordinating groups.[10][11] These ligands have proven highly effective in reactions like asymmetric hydrogenation, furnishing products with excellent enantioselectivity.[10]

Synthesis of Chiral Heterocycles

This compound is a valuable precursor for chiral oxygen-containing heterocycles. For instance, chiral 1,4-dioxane moieties, which can act as sugar analogs in nucleotide synthesis, can be constructed from tartrate esters.[12] The defined stereochemistry of the starting diol is directly transferred to the final heterocyclic product, avoiding the need for chiral resolution or asymmetric synthesis at a later stage.

Functional Group Interconversion

The vicinal diol is a versatile functional handle for numerous transformations.

-

Protection: The diols can be protected, for example as an acetonide, to allow for selective manipulation of the benzyl ester groups.[13]

-

Conversion to Aziridines: The diol can be converted into a cyclic sulfate or related species, followed by nucleophilic ring-opening with an azide and subsequent reduction to form chiral aziridine-2,3-dicarboxylates, which are valuable intermediates.

-

Olefination: Conversion of the diol to a cyclic thionocarbonate followed by treatment with a phosphite (Corey-Winter olefination) can yield the corresponding alkene, providing access to unsaturated systems while retaining stereochemical information.

Strategic Considerations and Advanced Protocols

The choice to use this compound is a strategic one, balancing its benefits against the requirements of the overall synthetic plan.

Protecting Group Strategy

The primary consideration is the compatibility of the deprotection conditions with other functional groups in the molecule.

| Protecting Group | Typical Cleavage Conditions | Orthogonality Consideration | Reference(s) |

| Benzyl (Bn) Ester | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid/base labile groups (e.g., Boc, Ac, TBDMS). Sensitive to other reducible groups (alkenes, alkynes). | [5] |

| t-Butyl (tBu) Ester | Strong Acid (e.g., TFA, HCl) | Orthogonal to hydrogenolysis and base-labile groups. | [6] |

| Methyl/Ethyl Ester | Base Hydrolysis (e.g., LiOH, NaOH) | Orthogonal to acid-labile and hydrogenolysis-sensitive groups. Risks epimerization at α-carbons. | [5] |

| Silyl (e.g., TBDMS) Ether | Fluoride Source (e.g., TBAF) or Acid (e.g., CSA, p-TsOH) | Orthogonal to esters. Used for protecting hydroxyl groups, not carboxylic acids directly. | [7] |

Experimental Protocol 2: Acetonide Protection of the Diol

This protocol allows for the masking of the diol functionality, enabling selective reactions at the ester positions.

Materials:

-

This compound (1.0 eq)

-

2,2-Dimethoxypropane (DMP) (1.5 - 2.0 eq) or Acetone

-

Pyridinium p-toluenesulfonate (PPTS) or p-TsOH·H₂O (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound in anhydrous DCM or THF under an inert atmosphere.

-

Add 2,2-dimethoxypropane and the acid catalyst (e.g., PPTS).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench by adding a few drops of triethylamine.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting dibenzyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can often be used in the next step without further purification.

Conclusion

This compound is more than just a protected derivative of tartaric acid; it is a meticulously designed chiral building block that offers a reliable and versatile entry point into complex molecular architectures. Its C2-symmetric core provides a robust platform for stereocontrol, while the benzyl protecting groups afford strategic flexibility crucial for multi-step synthesis. For researchers in drug discovery and process development, a deep understanding of this synthon's properties and applications is an invaluable asset, enabling the efficient and stereoselective construction of the next generation of chiral molecules.

References

-

Hassan, A. E. A., & Shaw, G. (2008). Synthesis of Optically Active 1,4-Dioxane Nucleotide Analogs. Synthetic Communications, 38(23), 4114-4122. [Link]

-

Zhang, Z., & Zhang, X. (2002). Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. The Journal of Organic Chemistry, 67(22), 7618-7623. [Link]

-

Zhang, Z., & Zhang, X. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(22), 7618-7623. [Link]

-

Kumbhar, A. S. (2020). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. In Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31). Deep Science Publishing. [Link]

-

Sun, Z., Liu, Y., & Zheng, P. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 933. [Link]

-

Sobiecka, A., et al. (2017). Tartaric Acid and its Derivatives. Part 17. Synthesis and Applications of Tartrates. ResearchGate. [Link]

-

Kovács, L. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2(1), 69-98. [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical resolution with (+)-tartaric acid. [Diagram]. Retrieved from [Link]

-

ResearchGate. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. [Link]

-

ResearchGate. (2015). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?. [Link]

-

PubMed. (2012). Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

-

LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

ACS Omega. (2017). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. Chiral Synthesis- AK Scientific [aksci.com]

- 9. (-)-Dibenzyl D -tartrate = 98.0 HPLC sum of enantiomers 4136-22-5 [sigmaaldrich.com]

- 10. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate CAS number and identifiers

An In-Depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Cornerstone Chiral Auxiliary in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of this compound, a pivotal chiral auxiliary in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, a detailed synthesis protocol, and its critical application in the asymmetric synthesis of pharmaceutical intermediates, supported by field-proven insights and authoritative references.

Core Compound Identification and Properties

This compound, commonly known in the field as Dibenzyl L-Tartrate, is a derivative of naturally occurring L-tartaric acid. Its C2 symmetry and readily available chiral backbone make it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations.

Chemical Identifiers

A precise understanding of a compound's identifiers is critical for sourcing, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value |

| CAS Number | 622-00-4[1] |

| Additional CAS | 4079-56-5[1] |

| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate[1] |

| Synonyms | Dibenzyl L-Tartrate, L-Tartaric Acid Dibenzyl Ester, (+)-Dibenzyl L-tartrate[1] |

| Molecular Formula | C₁₈H₁₈O₆[1] |

| InChI | InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1[1] |

| InChIKey | LCKIPSGLXMCAOF-HZPDHXFCSA-N[1] |

| SMILES | C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2)O)O[1] |

Note: The enantiomer, (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate (Dibenzyl D-Tartrate), is identified by CAS Number 4136-22-5.[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of a chiral auxiliary are fundamental to its application, informing reaction setup, monitoring, and purification.

| Property | Value | Source |

| Molecular Weight | 330.3 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | --- |

| Melting Point | 68 °C | TCI Chemicals |

| Specific Optical Rotation | -13° (c=1, Acetone) | TCI Chemicals |

| Solubility | Soluble in DMSO, methanol, ethyl acetate; insoluble in water. | --- |

Spectroscopic Analysis:

-

¹H NMR Spectrum: A proton NMR spectrum is available for Dibenzyl L-Tartrate, confirming its structure.[1]

-

¹³C NMR Spectrum: While a publicly available, verified ¹³C NMR spectrum is not readily accessible at the time of this writing, theoretical calculations and comparison with similar structures can provide expected chemical shift ranges. Key signals would include those for the carbonyl carbons, the hydroxyl-bearing methine carbons, the methylene carbons of the benzyl groups, and the aromatic carbons.

Synthesis Protocol: From Chiral Pool to High-Value Auxiliary

The synthesis of this compound leverages the inexpensive and readily available chiral pool starting material, L-tartaric acid. The following protocol describes a standard laboratory-scale preparation.

Causality of Experimental Choices:

-

Starting Material: L-tartaric acid is chosen for its natural abundance, high enantiopurity, and the presence of multiple functional groups that can be selectively manipulated.

-

Benzylation: The hydroxyl and carboxylic acid groups are protected as benzyl esters. Benzyl groups are selected for their relative stability under a range of reaction conditions and their susceptibility to removal via catalytic hydrogenation, which is a mild and efficient deprotection strategy.

-

Purification: Recrystallization is a cost-effective and scalable method for obtaining high-purity crystalline solids, which is essential for a reagent used in stereoselective synthesis where impurities can negatively impact catalytic activity and selectivity.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add L-tartaric acid (1 equivalent), benzyl alcohol (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene (to achieve a ~0.5 M concentration of tartaric acid).

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the esterification to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tartaric acid is fully consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by recrystallization from a suitable solvent system, such as ethyl ether/petroleum ether, to afford this compound as a white crystalline solid.[3]

Application in Asymmetric Synthesis: The Gateway to Chiral Aziridines

A primary application of tartrate-derived chiral auxiliaries is in the synthesis of enantiomerically pure compounds. A key example is their use in the asymmetric synthesis of chiral aziridines.

Trustworthiness and Self-Validation: Aziridines are highly valuable, strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates for the synthesis of chiral amines, amino alcohols, and other complex nitrogenous compounds found in many pharmaceuticals. The stereochemical integrity of the final product is directly dependent on the efficiency of the chiral auxiliary in the key aziridination step. The high diastereomeric and enantiomeric excesses typically achieved in these reactions serve as an internal validation of the protocol's effectiveness.

Rationale for Use in Asymmetric Aziridination

The dihydroxysuccinate backbone, when derivatized and incorporated into a reagent, creates a rigid chiral environment. This steric and electronic scaffolding forces incoming reagents to approach from a specific face, leading to the preferential formation of one stereoisomer over the other. In the context of aziridination, a tartrate-derived chiral auxiliary can be used to direct the addition of a nitrene or its equivalent to an imine, establishing the stereochemistry of the resulting aziridine ring.

Generalized Reaction Scheme and Workflow

The synthesis of chiral aziridines can be achieved via the reaction of an imine with a diazo compound, catalyzed by a chiral Lewis acid complex, or by using a chiral auxiliary attached to one of the reactants. The tartrate moiety provides a powerful stereo-directing element in such transformations.

Caption: Logical workflow for tartrate-mediated asymmetric aziridination.

This asymmetric aziridination yields highly valuable, enantiomerically enriched aziridine-2-carboxylates, which are precursors to a wide range of chiral building blocks for drug development.[4][5] The predictable stereochemical outcome and high yields make this a trusted method in medicinal chemistry.

Conclusion

This compound stands as a testament to the power of chiral pool synthesis. Its straightforward preparation from an inexpensive natural product, combined with its robust performance as a chiral auxiliary, secures its place as a vital tool for researchers and professionals dedicated to the art and science of asymmetric synthesis. The ability to reliably introduce chirality, particularly in the formation of versatile intermediates like aziridines, underscores its enduring value in the complex journey of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. The synthesis of chiral aziridine. [Link]

-

McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000(10), 1347–1365. [Link]

-

ResearchGate. ¹H NMR of (−)‐Dibenzoyl‐l‐tartaric acid. [Link]

-

VICINAL DIAMINES THROUGH N-ACTIVATED CHIRAL AZIRIDINES: SYNTHESIS AND CONCEPTUAL DFT STUDY. [Link]

-

Baran, P. S. (2006). Aziridines in Synthesis. The Baran Laboratory, Scripps Research. [Link]

-

Illinois Chemistry. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. [Link]

-

Wulff, W. D. (2009). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett, 2009(17), 2715–2739. [Link]

-

Michigan State University Chemistry. A General Asymmetric Catalytic Aziridination Reaction (AZ). [Link]

-

Hu, W., et al. (2011). N,N-Diisopropyl-N-phosphonyl Imines Lead to Efficient Asymmetric Synthesis of Aziridine-2-Carboxylic Esters. Molecules, 16(12), 10246-10258. [Link]

-

Antilla, J. C., & Wulff, W. D. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines. Journal of the American Chemical Society, 133(38), 15034–15037. [Link]

-

Zhang, Y., et al. (2009). Catalytic Asymmetric Aziridination. Synlett, 2009(17), 2715-2739. [Link]

-

Hu, W., et al. (2011). Asymmetric trisubstituted aziridination of aldimines and ketimines using n-α-diazoacyl camphorsultams. Chemistry–An Asian Journal, 6(2), 607-613. [Link]

-

ResearchGate. (2020). Synthesis of a Chiral Auxiliary Family from Levoglucosenone and Evaluation in the Diels–Alder Reaction. [Link]

-

PubChem. (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate. National Center for Biotechnology Information. [Link]

Sources

- 1. Dibenzyl L-Tartrate(622-00-4) 1H NMR [m.chemicalbook.com]

- 2. (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | C18H18O6 | CID 7010050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzoyl-L-tartaric acid(2743-38-6) 1H NMR [m.chemicalbook.com]

- 4. N,N-Diisopropyl-N-phosphonyl Imines Lead to Efficient Asymmetric Synthesis of Aziridine-2-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate literature review

An In-Depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Introduction: A Cornerstone of Asymmetric Synthesis

This compound, commonly known as Dibenzyl L-tartrate, stands as a pivotal chiral building block in the landscape of modern organic chemistry. Derived from the naturally abundant and enantiopure L-tartaric acid, this C₂-symmetric diol is more than a simple diester; it is a meticulously designed tool for imparting chirality in synthetic transformations. Its rigid backbone, endowed with two stereogenic centers, and the strategic placement of hydroxyl and bulky ester functionalities, make it an exemplary chiral auxiliary and ligand. This guide provides an in-depth exploration of its synthesis, properties, and critical applications for researchers, scientists, and professionals in drug development, emphasizing the causal relationships behind its synthetic utility and analytical validation.

Physicochemical Properties and Characterization

The identity and purity of this compound are established through a combination of physical and spectroscopic methods. Its properties are well-documented, providing a reliable standard for laboratory use.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | PubChem[1] |

| Synonyms | Dibenzyl L-Tartrate, L-Tartaric Acid Dibenzyl Ester | PubChem[1] |

| Molecular Formula | C₁₈H₁₈O₆ | PubChem[1] |

| Molecular Weight | 330.33 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Kaival Chemicals[2] |

| Melting Point | 66-70 °C | Sigma-Aldrich,[3] Kaival Chemicals[2] |

| CAS Number | 622-00-4 | PubChem[1] |

| InChI Key | LCKIPSGLXMCAOF-HZPDHXFCSA-N | PubChem[1] |

Spectroscopic Signature:

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (around 3300-3500 cm⁻¹), a sharp C=O stretch for the ester (around 1735 cm⁻¹), and C-O stretches, in addition to the characteristic aromatic C-H and C=C signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact mass of 330.1103 Da.[1]

Synthesis: A Classic Approach to a Chiral Workhorse

The most common and industrially scalable synthesis of this compound is the direct esterification of L-tartaric acid with benzyl alcohol. The Fischer-Speier esterification, an acid-catalyzed equilibrium-driven process, is the method of choice.[4][5][6]

Causality in Experimental Design:

The success of this synthesis hinges on effectively shifting the reaction equilibrium towards the product.

-

Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid.[4][5] This protonation renders the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by the weakly nucleophilic benzyl alcohol.

-

Water Removal: The reaction produces two equivalents of water. According to Le Châtelier's principle, the removal of this water is crucial to drive the reaction to completion.[6] This is elegantly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene or toluene, which forms a low-boiling azeotrope with water.[7]

-

Purification: The crude product is typically purified by recrystallization. The choice of solvent system (e.g., ethyl acetate/hexane) is critical to selectively crystallize the desired dibenzyl ester, leaving behind unreacted starting materials and mono-ester byproducts.[7]

Detailed Experimental Protocol: Fischer-Speier Esterification[7]

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: To the flask, add L-tartaric acid (1.0 eq), benzyl alcohol (~2.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (sufficient to fill the flask and Dean-Stark trap).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is evolved (typically 18-24 hours).

-